

# GSK4027 vs GSK4028 negative control activity comparison

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Compound Focus: **GSK 4027**

Cat. No.: S529459

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## Quantitative Data Comparison

The table below summarizes the key experimental data for GSK4027 and its negative control, GSK4028.

Property	GSK4027 (Probe)	GSK4028 (Negative Control)
PCAF Bromodomain Binding (IC <sub>50</sub> )	40 nM (TR-FRET) [1]	~80 μM (pIC <sub>50</sub> = 4.9, TR-FRET) [2]
PCAF/GCN5 Bromodomain Binding (K <sub>i</sub> )	1.4 nM (BROMOscan) [1] [3]	Not reported (significantly weaker)
Cellular Target Engagement (IC <sub>50</sub> )	60 nM (NanoBRET) [1] [3]	Inactive [1]
Selectivity (vs. BET Bromodomains)	≥18,000-fold [2] [1]	Inactive [1]
Selectivity (vs. other bromodomains)	≥70-fold (e.g., vs. BRPF1, BRPF3) [1] [3]	Inactive [1]
Cytotoxicity (up to 200 μM)	Non-cytotoxic [1]	Non-cytotoxic [1]

## Experimental Protocols

The key experiments that define the activity and quality of these probes are outlined below.

### In Vitro Binding Assay (TR-FRET)

- **Purpose:** To measure direct binding potency and affinity of the compounds for the purified PCAF bromodomain.
- **Method:** A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay is used. A truncated PCAF bromodomain is incubated with a fluorescently tagged tracer ligand. Displacement of the tracer by the test compound (GSK4027 or GSK4028) generates a signal, allowing for the calculation of an  $IC_{50}$  value [1].

### Broad Selectivity Screening (BROMOscan)

- **Purpose:** To evaluate the selectivity of GSK4027 across a wide range of bromodomains and minimize the risk of off-target effects.
- **Method:** A high-throughput, competitive binding assay (BROMOscan) is run against a panel of dozens of different bromodomains. The results are reported as dissociation constants ( $K_i$ ), providing a direct comparison of binding affinity across different targets [1] [3].

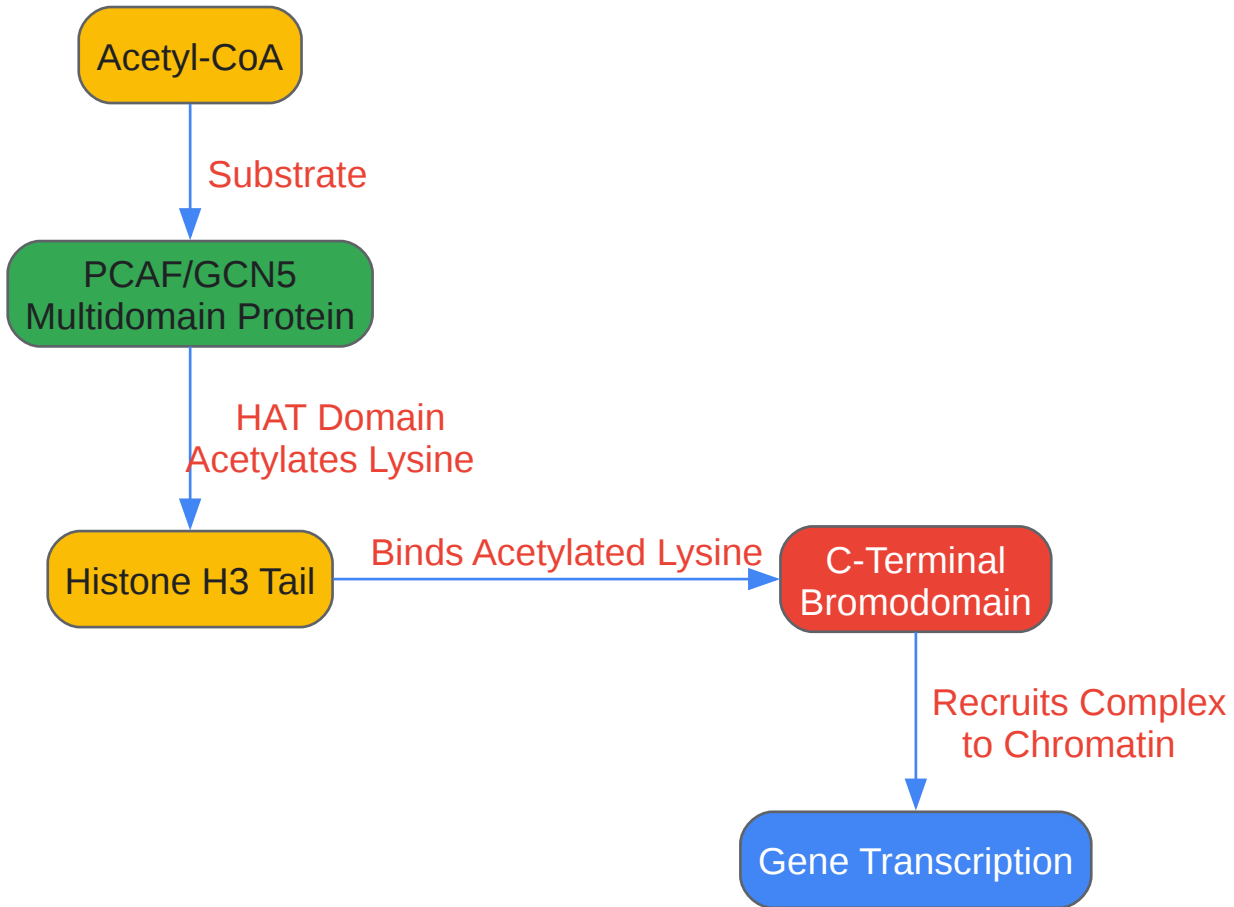
### Cellular Target Engagement (NanoBRET)

- **Purpose:** To confirm that GSK4027 can engage its intended target inside a living cell.
- **Method:** HEK293 cells are engineered to express full-length PCAF fused to a NanoLuc luciferase tag and histone H3.3 fused to a HaloTag. When a cell-permeable HaloTag ligand is added, a Bioluminescence Resonance Energy Transfer (BRET) signal occurs when PCAF is bound to the histone. A test compound that enters the cell and competes for the PCAF bromodomain binding site will disrupt this interaction, reducing the BRET signal in a dose-dependent manner [1] [3].

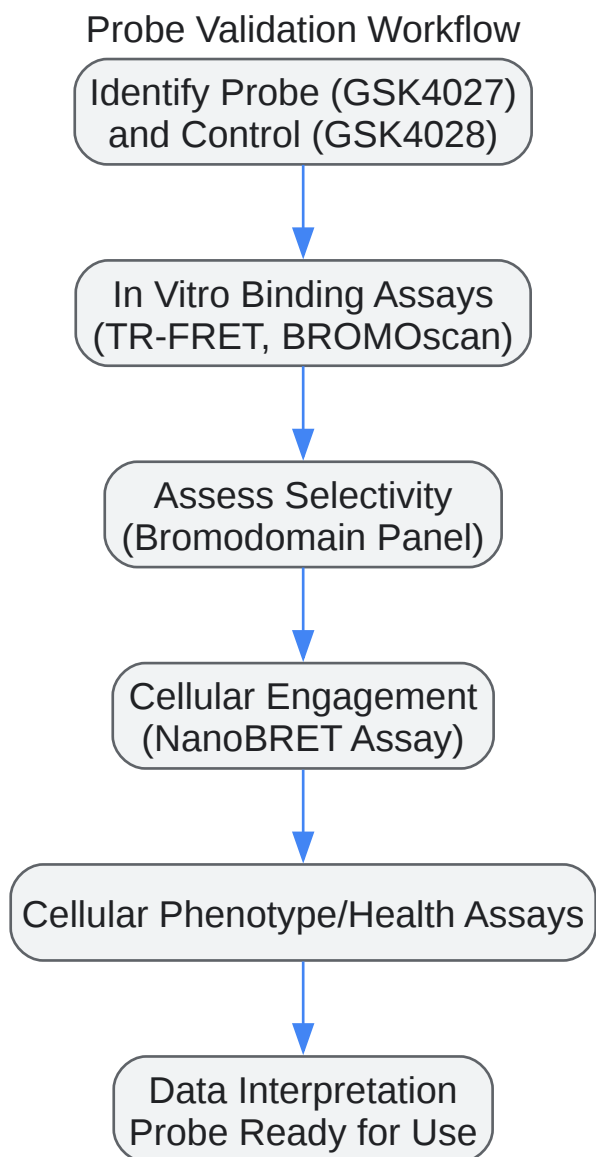
## Biological Context and Workflow

To help visualize the role of the PCAF/GCN5 bromodomain and how these probes are used in a research context, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

## PCAF/GCN5 Bromodomain Role



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## Key Takeaways for Researchers

- **GSK4027 is a high-quality chemical probe:** It exhibits high potency, excellent selectivity, and confirmed cellular target engagement, making it a superior tool for investigating PCAF/GCN5 bromodomain function compared to earlier, less-optimized inhibitors [3].
- **GSK4028 is a critical experimental control:** Its nearly identical structure but lack of meaningful binding activity allows you to rule out off-target effects and confirm that the observed phenotypes are due to specific bromodomain inhibition [2] [1].

- **Distinguish bromodomain from HAT function:** GSK4027 targets the **bromodomain** reader module, not the **histone acetyltransferase (HAT)** writer module. This allows for specific investigation of protein-protein interactions mediated by acetyl-lysine binding, separate from the catalytic activity of the complex [4] [3].

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## References

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